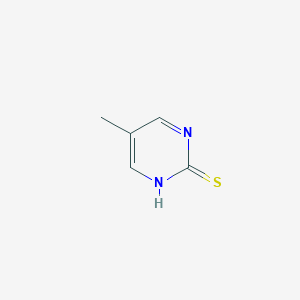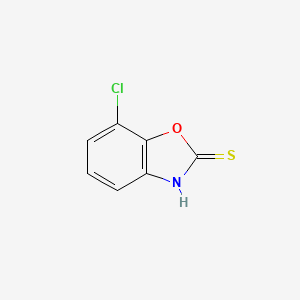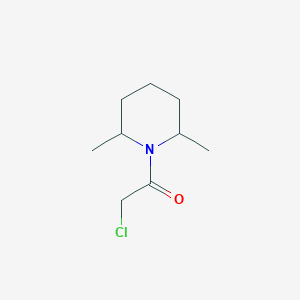
5-(3-Thienyl)-2-furaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Thienyl)-2-furaldehyde, also known as 3-thiophenecarbaldehyde, is a heterocyclic aromatic aldehyde molecule with a five-membered thiophene ring. It is an important intermediate for the synthesis of many pharmaceuticals and agrochemicals, as well as for the synthesis of polymers, dyes, and other organic compounds. This molecule is known to have a wide range of applications in the fields of chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Preparation and Synthesis
5-(3-Thienyl)-2-furaldehyde has been explored in various chemical syntheses and preparation methods. A novel method for preparing 5-hydroxymethyl-2-furaldehyde from mono-, oligo-, and poly-saccharides using immonium or ammonium salts has been developed. This process avoids the production of secondary products and suggests potential industrial applications (Fayet & Gelas, 1983). Additionally, 5-Aryl-2-furaldehydes have been used in the synthesis of tetrahydropyrimidinones via the Biginelli reaction, demonstrating its utility in creating complex organic compounds (Vakhula et al., 2018).
Analytical Chemistry
In analytical chemistry, 5-hydroxymethyl-2-furaldehyde has been used in the determination of furanic aldehydes and acids in honey using RP-HPLC, indicating its role in food quality and safety analysis (Spano et al., 2009). Similarly, its separation and determination in fruit juices have been investigated using micellar electrokinetic capillary chromatography, highlighting its significance in monitoring food deterioration (Corradini & Corradini, 1992).
Spectroscopic and Quantum Chemical Analysis
5-(Hydroxymethyl)-2-furaldehyde has been characterized using spectroscopic analytical techniques and high-level quantum chemical calculations. This includes studying its molecular geometry, vibrational properties, electronic properties, and chemical shifts, which are essential for understanding its chemical behavior (Rajkumar et al., 2020).
Catalysis and Chemical Transformations
Studies have demonstrated the use of 5-hydroxymethyl-2-furaldehyde in catalysis, such as its hydrogenation to 2,5-bis(hydroxymethyl)furan in n-alcohol solvents using a Ru(OH)x/ZrO2 catalyst (Han et al., 2016). Additionally, its selective oxidation to furan-2,5-dicarboxaldehyde using vanadyl phosphate-based catalytic systems has been studied, showcasing its potential in organic synthesis (Carlini et al., 2005).
Safety and Hazards
The safety data sheet for a related compound, trans-3-(3-Thienyl)acrylic acid, indicates that it is a combustible liquid and should be kept away from heat, sparks, open flames, and hot surfaces . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling the compound .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-thiophen-3-ylfuran-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2S/c10-5-8-1-2-9(11-8)7-3-4-12-6-7/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMRFFNBNAMYNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC=C(O2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408286 |
Source


|
| Record name | 5-(3-Thienyl)-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886361-73-5 |
Source


|
| Record name | 5-(3-Thienyl)-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(E)-1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-4,4,5,5,5-pentafluoro-1-penten-3-one](/img/structure/B1308693.png)

![2-[1-Cyano-2-(4-methylphenyl)vinyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1308698.png)



![1-[4-(Trifluoromethyl)benzyl]-piperidine-4-carboxylic acid](/img/structure/B1308711.png)
![(Z)-3-(3-bromo-4-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-2-propenenitrile](/img/structure/B1308712.png)


